molecular formula C18H23NO3S B1172182 cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine

cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine

Cat. No.: B1172182
M. Wt: 333.446
InChI Key: OJWLJUVFDVQHKB-UHFFFAOYSA-N
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Description

Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine is a complex organic compound that features a cyclohexyl group, a methoxy-substituted naphthyl group, and a sulfonyl-methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine typically involves multiple steps. One common approach is to start with the preparation of the 6-methoxy-2-naphthyl sulfonyl chloride, which is then reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl-substituted naphthyl compound, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(6-methoxy-2-naphthyl)propanamide
  • Cyclohexyl(6-ethoxy-2-naphthyl)methanone

Uniqueness

Cyclohexyl[(6-methoxy(2-naphthyl))sulfonyl]methylamine is unique due to the presence of the sulfonyl-methylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.446

IUPAC Name

N-cyclohexyl-6-methoxy-N-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C18H23NO3S/c1-19(16-6-4-3-5-7-16)23(20,21)18-11-9-14-12-17(22-2)10-8-15(14)13-18/h8-13,16H,3-7H2,1-2H3

InChI Key

OJWLJUVFDVQHKB-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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